5-(1-Methylindol-2-yl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Methylindol-2-yl)piperazin-2-one is a chemical compound that belongs to the class of indole derivatives. It has been widely studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

Anticholinesterase Activity

Some derivatives related to 5-(1-Methylindol-2-yl)piperazin-2-one have been synthesized and evaluated for their anticholinesterase activity, showing potential as inhibitors of acetylcholinesterase (AChE), an enzyme involved in neurodegenerative diseases like Alzheimer's. These compounds exhibit significant inhibitory activity against AChE, suggesting their potential in treating conditions associated with cholinergic dysfunction (Yurttaş, Kaplancıklı, & Özkay, 2013).

Antibacterial and Biofilm Inhibition

Research into bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related in structure to 5-(1-Methylindol-2-yl)piperazin-2-one, has demonstrated potent antibacterial efficacy and biofilm inhibition capabilities against various bacterial strains. These compounds, particularly effective against MRSA and VRE bacterial strains, offer a new avenue for treating resistant bacterial infections and controlling biofilm-related issues (Mekky & Sanad, 2020).

Anti-ischemic Activity

Cinnamide derivatives, which include structural elements similar to 5-(1-Methylindol-2-yl)piperazin-2-one, have been investigated for their anti-ischemic activity. These compounds show promising protective effects against cerebral infarction, indicating potential applications in stroke prevention and recovery (Zhong et al., 2018).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives, bearing a resemblance in their action mechanism to 5-(1-Methylindol-2-yl)piperazin-2-one, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. These findings suggest the utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Antidepressant and Antianxiety Activities

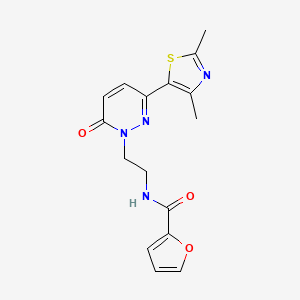

Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine has shown significant antidepressant and antianxiety activities in animal models. This highlights the potential of such compounds, related in function to 5-(1-Methylindol-2-yl)piperazin-2-one, in the treatment of mood disorders (Kumar et al., 2017).

Mechanism of Action

Target of Action

Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1 .

Mode of Action

The mode of action of indole and piperazine derivatives can vary widely depending on the specific compound and its structural modifications. For example, some piperazine derivatives are known to act as GABA receptor agonists .

Biochemical Pathways

The biochemical pathways affected by indole and piperazine derivatives can be diverse, depending on the specific targets of the compounds. For example, some indole derivatives have been found to inhibit certain enzymes, thereby affecting the biochemical pathways that these enzymes are involved in .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of indole and piperazine derivatives can vary widely depending on the specific compound and its structural modifications. Some compounds have been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Result of Action

The molecular and cellular effects of indole and piperazine derivatives can be diverse, depending on the specific targets of the compounds and their mode of action. For example, some compounds have been found to have antibacterial activity .

properties

IUPAC Name |

5-(1-methylindol-2-yl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-16-11-5-3-2-4-9(11)6-12(16)10-7-15-13(17)8-14-10/h2-6,10,14H,7-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOOHBOGDQTEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3CNC(=O)CN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Methylindol-2-yl)piperazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2719526.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/no-structure.png)

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylacetamide](/img/structure/B2719533.png)

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719541.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2719543.png)